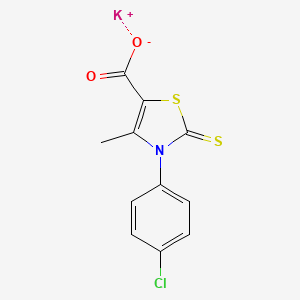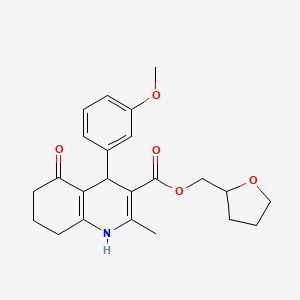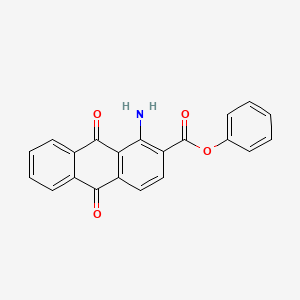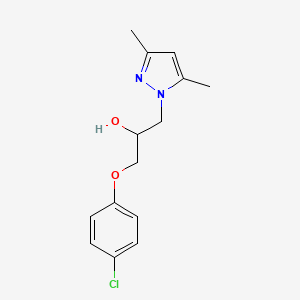![molecular formula C16H25NO7 B5231332 2-({2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B5231332.png)
2-({2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly known as DMAEE and is widely used in the synthesis of different organic compounds.
作用机制
DMAEE works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This results in an increase in the levels of acetylcholine, which enhances cognitive function and memory. DMAEE has also been shown to have antioxidant properties, which protect the brain from oxidative stress and damage.
Biochemical and Physiological Effects:
DMAEE has been shown to have various biochemical and physiological effects on the body. It has been shown to improve cognitive function and memory in animal studies. DMAEE has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, DMAEE has been shown to have a protective effect on the liver, reducing liver damage caused by oxidative stress.
实验室实验的优点和局限性
DMAEE has several advantages for lab experiments. It is readily available and relatively inexpensive. DMAEE is also stable and easy to handle, making it an ideal compound for use in different experiments. However, DMAEE has some limitations as well. It can be toxic in high doses, and caution must be taken when handling this compound. Additionally, DMAEE has limited solubility in water, which can limit its use in certain experiments.
未来方向
There are several future directions for research on DMAEE. One potential area of research is the development of new organic compounds using DMAEE as a starting material. Additionally, further research is needed to understand the full extent of DMAEE's cognitive-enhancing properties and its potential use in treating cognitive disorders such as Alzheimer's disease. Finally, more research is needed to understand the long-term effects of DMAEE on the body and its potential toxicity.
Conclusion:
In conclusion, DMAEE is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It is commonly used in the synthesis of different organic compounds and has been shown to have cognitive-enhancing and antioxidant properties. While DMAEE has several advantages for lab experiments, caution must be taken when handling this compound due to its potential toxicity. There are several future directions for research on DMAEE, including the development of new organic compounds and further investigation into its cognitive-enhancing properties.
合成方法
DMAEE is synthesized by reacting 3,4-dimethylphenol with ethylene oxide to form 3,4-dimethylphenoxyethanol. The resulting product is then reacted with ethylenediamine to form 2-(2-(3,4-dimethylphenoxy)ethoxy)ethylamine. Finally, the amine group is converted to the 2-({2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt) form by reacting with ethanedioic acid.
科学研究应用
DMAEE has various scientific research applications due to its unique chemical properties. It is commonly used in the synthesis of different organic compounds such as surfactants, polymers, and resins. DMAEE is also used as a stabilizer in different chemical reactions and as a corrosion inhibitor in various industrial applications.
属性
IUPAC Name |
2-[2-[2-(3,4-dimethylphenoxy)ethoxy]ethylamino]ethanol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3.C2H2O4/c1-12-3-4-14(11-13(12)2)18-10-9-17-8-6-15-5-7-16;3-1(4)2(5)6/h3-4,11,15-16H,5-10H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXDVDKKEWUGPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCOCCNCCO)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[2-(3,4-Dimethylphenoxy)ethoxy]ethylamino]ethanol;oxalic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![cyclohexyl (7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5231260.png)


![4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-2-methyl-1(2H)-isoquinolinone](/img/structure/B5231271.png)

![4-[2-(4-hydroxy-3-methoxybenzoyl)carbonohydrazonoyl]-2-methoxyphenyl benzoate](/img/structure/B5231290.png)
![4-[(diphenylacetyl)amino]-N-(4-nitrophenyl)benzamide](/img/structure/B5231292.png)

![N-(4-fluorophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B5231312.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5231319.png)
![1-(4-fluorophenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5231329.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide](/img/structure/B5231349.png)
